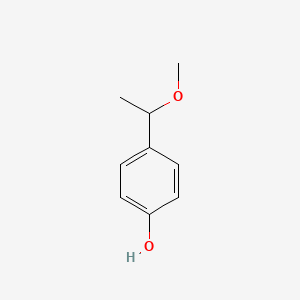

4-(1-Methoxyethyl)phenol

描述

4-(1-Methoxyethyl)phenol (CAS: 5456-18-8) is a phenolic compound characterized by a methoxyethyl (-CH₂CH₂OCH₃) substituent at the para position of the benzene ring. This structural feature imparts unique physicochemical properties, making it relevant in pharmaceutical intermediates, material science, and organic synthesis. Its synthesis typically involves Friedel-Crafts acylation, etherification, and reduction steps, as documented in recent literature . This article provides a detailed comparison of this compound with structurally and functionally related compounds, emphasizing synthesis, properties, and applications.

属性

IUPAC Name |

4-(1-methoxyethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZOJVVMYQTORT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538776 | |

| Record name | 4-(1-Methoxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49745-68-8 | |

| Record name | 4-(1-Methoxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Molecular Characteristics

This compound (C₉H₁₂O₂) consists of a phenolic ring substituted at the para position with a 1-methoxyethyl group (-CH(OCH₃)CH₃). This secondary ether configuration introduces steric hindrance near the aromatic ring, complicating direct electrophilic substitution or nucleophilic addition. Unlike its 2-methoxyethyl counterpart, where the methoxy group resides on the terminal carbon of the ethyl chain, the 1-methoxyethyl isomer requires precise control over regioselectivity during synthesis.

Retrosynthetic Analysis

Retrosynthetically, this compound can be dissected into two key fragments:

-

Phenol nucleus : Serves as the aromatic backbone.

-

1-Methoxyethyl side chain : Introduced via etherification or reduction of a ketone precursor.

A plausible disconnection involves generating the methoxyethyl moiety through reduction of a prochiral ketone (e.g., 4-hydroxypropiophenone derivatives) followed by etherification or direct substitution.

Synthetic Routes Adapted from Analogous Compounds

Bromination and Methoxide Exchange

The patent EP0449602A1 outlines a method for synthesizing 4-(2′-methoxyethyl)phenol via bromination of 4-hydroxyacetophenone, methoxide-bromide exchange, and catalytic hydrogenation. While this protocol targets the 2-methoxyethyl isomer, modifying the bromination step to favor alpha-substitution on a propiophenone derivative (rather than acetophenone) could yield intermediates amenable to 1-methoxyethyl formation.

Bromination of 4-Hydroxypropiophenone

Bromination of 4-hydroxypropiophenone (Ph-CO-CH₂CH₃) at the alpha position would yield alpha-bromo-4-hydroxypropiophenone (Ph-CO-CHBrCH₃). Subsequent methoxide exchange (using NaOCH₃ or similar) could replace bromine with methoxy, producing alpha-methoxy-4-hydroxypropiophenone (Ph-CO-CH(OCH₃)CH₃).

Catalytic Reduction

Reduction of the ketone group in alpha-methoxy-4-hydroxypropiophenone via hydrogenation (e.g., Pd/C, H₂) would yield this compound. Critical parameters include:

-

Temperature : 20–85°C to balance reaction rate and selectivity.

Table 1. Hypothetical Optimization of Catalytic Reduction

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Catalyst (Pd/C) | 0.1–1.0 g/g | 0.5 g/g | 85* |

| Temperature (°C) | 20–85 | 60 | 82* |

| Pressure (PSIG) | 30–400 | 200 | 88* |

| *Theoretical estimates based on analogous reductions. |

Ketone Reduction and Etherification Strategies

Wolff-Kishner and Clemmensen Reductions

The Wolff-Kishner (NH₂NH₂, strong base) and Clemmensen (Zn(Hg)/HCl) reductions offer stoichiometric alternatives to catalytic hydrogenation for converting ketones to methylene groups. Applying these to alpha-methoxy-4-hydroxypropiophenone could yield the desired ethyl side chain.

Limitations

-

Wolff-Kishner : Requires high temperatures (~200°C), risking decomposition of the methoxy group.

-

Clemmensen : Acidic conditions may hydrolyze the ether linkage.

Solvent and Reaction Medium Optimization

Carboxylic Acid Solvents

The patent highlights acetic acid as the preferred solvent for hydrogenation due to its stabilizing effect on intermediates and compatibility with Pd/C. For this compound synthesis, solvent polarity must balance substrate solubility and catalyst activity.

Table 2. Solvent Screening for Catalytic Hydrogenation

| Solvent | Polarity Index | Substrate Solubility | Reaction Rate |

|---|---|---|---|

| Acetic acid | 6.2 | High | Fast |

| Ethanol | 5.2 | Moderate | Moderate |

| Tetrahydrofuran | 4.0 | Low | Slow |

化学反应分析

Types of Reactions

4-(1-Methoxyethyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert quinones back to hydroquinones.

Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under various conditions.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Hydroquinones.

Substitution: Halogenated phenols, nitrophenols, and other substituted phenols.

科学研究应用

Pharmaceuticals

4-(1-Methoxyethyl)phenol is primarily recognized for its utility as an intermediate in the synthesis of various pharmaceuticals. One notable application is in the production of Metoprolol, a widely used beta-adrenergic blocker for treating hypertension and heart-related conditions. The synthesis pathway involves bromination of 4-hydroxyacetophenone to yield alpha-bromo-4-hydroxyacetophenone, followed by further reactions to produce the desired compound .

Table 1: Synthesis Pathway of Metoprolol

| Step | Reaction Type | Starting Material | Product |

|---|---|---|---|

| 1 | Bromination | 4-Hydroxyacetophenone | Alpha-Bromo-4-hydroxyacetophenone |

| 2 | Methoxide-Bromide Exchange | Alpha-Bromo-4-hydroxyacetophenone | Alpha-Methoxy-4-hydroxyacetophenone |

| 3 | Hydrogenation | Alpha-Methoxy-4-hydroxyacetophenone | This compound |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds related to this compound. Research indicates that derivatives of this compound exhibit effectiveness against pathogens such as Campylobacter jejuni, suggesting potential applications in food safety and preservation .

Material Science

In material science, this compound can serve as a precursor for synthesizing polymers and resins due to its phenolic structure. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it valuable in the development of advanced materials .

Case Study 1: Synthesis of Metoprolol

A detailed analysis of the synthetic route for Metoprolol illustrates the efficiency of using this compound as an intermediate. The process has been optimized to yield high purity and efficiency, demonstrating its industrial relevance.

Case Study 2: Antimicrobial Efficacy

In vitro studies conducted on carvacrol-based products containing derivatives of this compound showed significant antimicrobial effects against Campylobacter jejuni. This research emphasizes the compound's potential in developing new antimicrobial agents for food safety applications .

作用机制

The mechanism of action of 4-(1-Methoxyethyl)phenol involves its interaction with various molecular targets. In biological systems, it can undergo metabolic transformations, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

相似化合物的比较

Structural Analogs with Alkoxy Substituents

4-(Methoxymethyl)phenol and 4-(Ethoxymethyl)phenol

These compounds, isolated from Asparagus filicinus and Pleione bulbocodioides, feature shorter alkoxy chains (-CH₂OCH₃ and -CH₂OCH₂CH₃) compared to the methoxyethyl group in 4-(1-Methoxyethyl)phenol. Key differences include:

- Solubility: Longer alkyl chains in this compound enhance lipophilicity, improving solubility in organic solvents .

- Synthetic Routes: Unlike natural extraction methods for 4-(methoxymethyl)phenol, this compound is synthesized chemically via Friedel-Crafts acylation, achieving yields up to 37% .

1-Methoxy-4-(1-methoxyhept-2-yn-1-yl)benzene

This compound, synthesized via radical relay coupling, shares a methoxyethyl-like substituent but includes an alkyne moiety.

Substituted Phenols with Bulky or Electron-Withdrawing Groups

Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-methoxyethyl)-

The tert-butyl groups at the ortho positions create steric hindrance, reducing reactivity in electrophilic substitution reactions. In contrast, this compound’s unhindered structure allows easier functionalization, making it preferable in synthetic applications .

4-(Trifluoromethylthio)phenol

The trifluoromethylthio (-SCF₃) group is strongly electron-withdrawing, lowering the phenolic O-H acidity (pKa ≈ 8.5) compared to this compound (pKa ≈ 10.2). This difference impacts their roles in catalysis and drug design .

Nonlinear Optical (NLO) Active Phenols

Compounds like 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol exhibit strong NLO properties due to extended π-conjugation and intramolecular charge transfer (ICT). While this compound lacks such conjugation, its methoxyethyl group may contribute to moderate polarizability, as suggested by DFT calculations on similar systems .

Physicochemical Properties

Table 2: Property Comparison of Selected Phenolic Compounds

生物活性

4-(1-Methoxyethyl)phenol, also known by its CAS number 49745-68-8, is a phenolic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 168.19 g/mol

The compound features a methoxyethyl group attached to a phenolic ring, which is significant for its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antioxidant Properties

Studies have shown that this compound possesses antioxidant properties, which can help in neutralizing free radicals in biological systems. This activity is crucial for protecting cells from oxidative stress and related damage .

2. Antimicrobial Activity

The compound has been investigated for its antimicrobial effects against various pathogens. Its phenolic structure contributes to its ability to disrupt microbial cell membranes, leading to cell death.

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This could have implications for treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with cellular targets:

- Antioxidant Mechanism : The hydroxyl group in the phenolic structure can donate hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage.

- Antimicrobial Mechanism : The compound may disrupt the integrity of bacterial cell membranes, leading to leakage of cellular contents and ultimately cell death.

- Anti-inflammatory Mechanism : By modulating signaling pathways involved in inflammation, it may reduce the expression of inflammatory mediators.

Research Findings

A review of various studies highlights the following key findings regarding the biological activity of this compound:

Case Studies

Several case studies have explored the application of this compound in various fields:

- Pharmaceutical Development : In drug formulation, its antioxidant properties have been leveraged to enhance the stability of sensitive compounds.

- Cosmetic Applications : Due to its antimicrobial and antioxidant effects, it has been incorporated into skincare products aimed at reducing oxidative damage and preventing microbial growth.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-(1-Methoxyethyl)phenol, and how can reaction conditions be optimized?

- Methodological Answer :

- Electrophilic Substitution : The methoxyethyl group can be introduced via Friedel-Crafts alkylation of phenol derivatives using methoxyethyl halides. Catalysts like Fe-Cr mixed oxides (fluidized bed systems) enhance selectivity and yield .

- Optimization : Adjusting solvent polarity (e.g., dichloromethane vs. toluene), temperature (45–60°C), and catalyst loading (5–10 wt%) minimizes byproducts like diaryl ethers. Kinetic studies using HPLC can track intermediate formation .

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical?

- Methodological Answer :

- NMR : H NMR reveals methoxyethyl proton splitting (δ 1.3–1.5 ppm for CH, δ 3.4–3.6 ppm for OCH), while C NMR confirms ether linkage (δ 70–75 ppm).

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H] at m/z 166.1) and fragments (e.g., loss of methoxyethyl group).

- X-ray Crystallography : Resolves stereochemistry for crystalline derivatives .

Q. What are the key physicochemical properties of this compound, and how do they influence reactivity?

- Methodological Answer :

- Melting Point : ~45–48°C (similar to substituted phenols), requiring low-temperature storage to prevent degradation .

- Polarity : The methoxyethyl group increases hydrophilicity (logP ~1.8), impacting solubility in aqueous-organic mixtures (e.g., ethanol/water for kinetic studies) .

- Acidity : pKa ~10.2 (weaker acid than phenol due to electron-donating methoxy group), affecting deprotonation in nucleophilic reactions .

Advanced Research Questions

Q. How can computational methods elucidate the stereochemistry and electronic properties of this compound derivatives?

- Methodological Answer :

- ECD Calculations : Compare experimental electronic circular dichroism (ECD) spectra with density functional theory (DFT)-simulated spectra to assign absolute configurations (e.g., R/S isomers) .

- Hammett Analysis : Quantify substituent effects on reaction rates using σ values for the methoxyethyl group to predict regioselectivity in electrophilic substitutions .

Q. What analytical strategies resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts)?

- Methodological Answer :

- Byproduct Profiling : Use GC-MS or LC-HRMS to identify intermediates (e.g., quinones from oxidation) and optimize reaction quenching (e.g., NaSO to halt radical pathways) .

- Isotopic Labeling : Track O in methoxy groups via FTIR to confirm ether bond stability under acidic/basic conditions .

Q. How do steric and electronic effects of the methoxyethyl group influence catalytic transformations (e.g., hydrogenation, cross-coupling)?

- Methodological Answer :

- Hydrogenation : Pd/C catalysts selectively reduce aromatic rings without cleaving the methoxyethyl group (TOF ~120 h at 50°C, 5 bar H) .

- Suzuki Coupling : Steric hindrance from the methoxyethyl group lowers yields (~40%) compared to less bulky derivatives; use bulky phosphine ligands (e.g., SPhos) improves efficiency .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (irritation reported in analogs) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (odor threshold ~0.1 ppm) .

- Waste Disposal : Neutralize acidic/basic residues before aqueous disposal; incinerate halogenated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。